2-Amino-3-(trifluoromethoxy)benzonitrile
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Overview
Description
2-Amino-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H5F3N2O. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzonitrile scaffold. One common method involves the reaction of 2-amino-3-bromobenzonitrile with trifluoromethoxide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The trifluoromethoxy group can engage in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
2-Amino-3-(trifluoromethoxy)benzonitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of novel agrochemicals, including herbicides and insecticides.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethoxy)benzonitrile
- 2-Amino-3-(difluoromethoxy)benzonitrile
- 2-Amino-3-(trifluoromethyl)benzonitrile
Uniqueness
2-Amino-3-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-3-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5(4-12)7(6)13/h1-3H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASESJAODYRLUSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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